RU 28318, potassium salt

Description

Historical Trajectory of Steroidal Mineralocorticoid Receptor Antagonist Development

The history of MRAs began with the goal of identifying inhibitors of aldosterone (B195564) activity. nih.govwikipedia.org Early research in the 1950s focused on understanding aldosterone's role in controlling renal sodium and potassium excretion. nih.govwikipedia.org This foundational work paved the way for the development of compounds that could block these effects.

The first major breakthrough in MRA development occurred in 1957 with the synthesis of spironolactone (B1682167). mdpi.comnih.gov This event marked the beginning of the first generation of synthetic, steroid-based MRAs. nih.govnih.gov The development of spironolactone was a landmark achievement, introducing the 17-spirolactone chemical structure, which would become the foundational template for subsequent steroidal MRAs. nih.govnih.gov Spironolactone itself was identified through in vivo experiments and was based on the structure of progesterone (B1679170), a naturally occurring antagonist. mdpi.com Its discovery was a pivotal moment, providing the first orally active MRA and a crucial tool for both clinical use and further research. nih.gov The initial research wave was primarily led by Searle Laboratories, which identified the spirolactone structure as the first effective anti-mineralocorticoid shortly after the purification of aldosterone. nih.govwikipedia.org

Following the initial success with spironolactone, a second wave of research and development emerged, aimed at creating more specific steroidal MRAs. nih.govwikipedia.org This effort, which took place before the mineralocorticoid receptor itself was cloned in 1987, involved several pharmaceutical companies, including Searle, Ciba-Geigy, Schering AG, and Roussel Uclaf. nih.govnih.govresearchgate.net The primary goal was to improve upon the original 17-spirolactone design. nih.gov

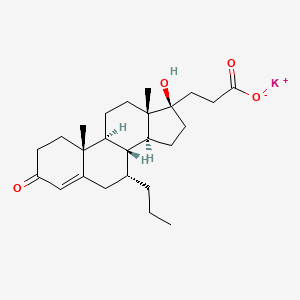

Within this competitive research landscape, Roussel Uclaf identified a unique compound known as Oxprenoate (B1226929) potassium (RU 28318) . nih.gov Structurally, Oxprenoate potassium is defined as potassium (7α,17α)-17-hydroxy-3-oxo-7-propylpregn-4-ene-21-carboxylic acid. nih.gov It is distinguished from first-generation compounds by its open E-ring structure, classifying it as a potassium salt derivative of a 7α-alkyl spironolactone. nih.gov This modification stands in contrast to the closed γ-lactone ring characteristic of spironolactone. eshonline.org Academic research had previously shown that opening this γ-lactone ring could decrease the compound's affinity for the mineralocorticoid receptor, making Oxprenoate potassium an interesting subject for further pharmacological investigation. eshonline.org

Academic Relevance of Oxprenoate Potassium as a Preclinical Research Tool

Oxprenoate potassium (RU 28318) holds its significance primarily as a preclinical and clinical research tool rather than a widely marketed therapeutic agent. nih.gov Its unique open-ring structure provided a valuable opportunity for researchers to understand the structure-activity relationship of steroidal MRAs. eshonline.org

The most notable academic investigation of Oxprenoate potassium was conducted in Paris by the research groups of Corvol and Ménard. nih.goveshonline.org They performed studies on healthy human volunteers to compare the antimineralocorticoid effects of Oxprenoate potassium directly against spironolactone and a placebo. nih.goveshonline.org The study design involved challenging the volunteers with substances that stimulate aldosterone's effects or the body's own production of it, such as 9α-fluorohydrocortisone, aldosterone, or the diuretic furosemide. nih.goveshonline.org

The key finding from this research was that Oxprenoate potassium demonstrated an antimineralocorticoid effect identical to that produced by the same molar dose of spironolactone. nih.goveshonline.org This was determined by measuring the urinary sodium-to-potassium (Na+/K+) ratio, a direct indicator of mineralocorticoid activity in the kidneys. nih.goveshonline.org The results showed no significant difference between the two compounds in altering this ratio, confirming RU 28318's efficacy as an MRA in a human model. nih.goveshonline.org This established Oxprenoate potassium as a potent MRA and a useful reference compound in the ongoing scientific effort to develop new generations of mineralocorticoid receptor antagonists. nih.gov

Interactive Data Tables

Table 1: Comparison of Early Mineralocorticoid Receptor Antagonists

| Compound Name | Generation | Key Structural Feature | Developing Company/Entity |

|---|---|---|---|

| Spironolactone | First | 17-spirolactone (closed ring) | Searle Laboratories |

| Oxprenoate potassium (RU 28318) | Second | Open E-ring potassium salt | Roussel Uclaf |

| Eplerenone (B1671536) | Second | Epoxy-steroidal (closed ring) | Searle |

Table 2: Preclinical Study Design for Oxprenoate Potassium vs. Spironolactone

| Parameter | Description |

|---|---|

| Study Subjects | Healthy Volunteers |

| Test Compounds | Oxprenoate potassium (RU 28318), Spironolactone, Placebo |

| Challenge Agents | 9α-fluorohydrocortisone, Aldosterone, Furosemide |

| Primary Endpoint | Urinary Na+/K+ ratio |

| Key Finding | No significant difference in antimineralocorticoid effect between Oxprenoate potassium and an equivalent molar dose of spironolactone. nih.goveshonline.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 9α-fluorohydrocortisone |

| Aldosterone |

| Eplerenone |

| Furosemide |

| Oxprenoate potassium |

| Progesterone |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

76676-34-1 |

|---|---|

Molecular Formula |

C25H38KO4 |

Molecular Weight |

441.7 g/mol |

IUPAC Name |

potassium 3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |

InChI |

InChI=1S/C25H38O4.K/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24,29)13-9-21(27)28;/h15-16,19-20,22,29H,4-14H2,1-3H3,(H,27,28);/t16-,19+,20+,22-,23+,24+,25-;/m1./s1 |

InChI Key |

PANURJROBJMUPT-UYOQDFFISA-N |

Isomeric SMILES |

CCC[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(CCC(=O)O)O)C.[K] |

Canonical SMILES |

CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.[K] |

Synonyms |

17 beta-hydroxy-3-oxo-7 alpha-propyl(17 alpha)pregn-4-ene-21-carboxylate potassium salt RU 28318 RU-28318 |

Origin of Product |

United States |

Molecular Pharmacology of Oxprenoate Potassium

Mechanism of Mineralocorticoid Receptor Antagonism

The primary mechanism of action for oxprenoate (B1226929) potassium is the competitive antagonism of the mineralocorticoid receptor. clevelandclinic.orgphysio-pedia.com This receptor, a member of the steroid receptor family of ligand-activated transcription factors, is the principal target for the hormone aldosterone (B195564). nih.govnih.gov Inappropriate activation of the MR is associated with pathological remodeling of the cardiovascular and renal systems. nih.gov By blocking aldosterone's effects, MR antagonists prevent the reabsorption of sodium and water, which can help lower blood pressure and reduce fluid retention. physio-pedia.com

Oxprenoate potassium is identified as an open E-ring 7α-alkyl spironolactone (B1682167) derivative. eshonline.org Its action is predicated on its ability to bind to the mineralocorticoid receptor, thereby preventing the binding of the endogenous agonist, aldosterone. nih.gov The MR, like other steroid receptors, contains a ligand-binding domain (LBD) that forms a specific pocket to accommodate its ligand. researchgate.net Antagonists such as spironolactone, a structural relative of oxprenoate, occupy this ligand-binding pocket. researchgate.net This competitive binding inhibits the conformational changes in the receptor that are necessary for it to translocate to the nucleus, bind to hormone response elements on DNA, and initiate the transcription of target genes. nih.govnih.gov

The affinity of ligands for the MR is a critical determinant of their action. Research has shown that both aldosterone and glucocorticoids (like cortisol and corticosterone) bind to the MR with high affinity. nih.gov The specificity of aldosterone action in certain tissues, such as the kidney, is conferred by the co-expression of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2), which inactivates cortisol, allowing aldosterone to preferentially activate the MR. nih.gov Furthermore, post-translational modifications of the receptor itself can regulate its function. For instance, phosphorylation at specific sites within the ligand-binding domain, such as at serine 843 (S843), has been shown to inhibit ligand binding and subsequent receptor activation. nih.gov This adds a layer of complexity to the receptor interaction profile, where the receptor's phosphorylation state can determine its responsiveness to both agonists and antagonists.

Spironolactone is a first-generation, non-selective mineralocorticoid receptor antagonist that serves as a benchmark for evaluating new MRAs. eshonline.orgnih.gov Clinical investigations have been conducted to compare the antimineralocorticoid efficacy of oxprenoate potassium directly with spironolactone. In studies involving healthy volunteers challenged with aldosterone or substances that stimulate the renin-angiotensin-aldosterone system, oxprenoate potassium demonstrated a significant antimineralocorticoid effect. eshonline.org

The key finding from these comparative studies is that there was no significant difference observed between potassium oxprenoate and spironolactone concerning their impact on the urinary sodium-to-potassium (Na+/K+) ratio. eshonline.org This indicates that oxprenoate potassium (referred to in the study as RU 28318) possesses an antimineralocorticoid effect that is identical to that produced by an equivalent molar dose of spironolactone. eshonline.org

Table 1: Comparative Antimineralocorticoid Effect

| Compound | Relative Effect to Spironolactone | Metric | Source |

| Oxprenoate Potassium | Identical at same molar dose | Urinary Na+/K+ Ratio | eshonline.org |

Crosstalk with Glucocorticoid Receptor Signaling Pathways

The mineralocorticoid receptor and the glucocorticoid receptor (GR) are highly homologous and can interact, a process known as crosstalk. nih.govnih.gov This interplay can occur through direct mechanisms, where the receptors form heterodimers, or indirect mechanisms involving shared signaling pathways. nih.govresearchgate.net This crosstalk is significant because glucocorticoids can bind to and activate the MR in tissues lacking the protective 11βHSD2 enzyme, such as the hippocampus. nih.govnih.gov

Glucocorticoids are known to induce apoptosis (programmed cell death) in various cell types, a process mediated by the glucocorticoid receptor. nih.gov The interaction between MR and GR signaling raises the possibility that MR antagonists could modulate glucocorticoid-induced effects. Recent research, while not in a neuronal context, has demonstrated that such modulation is therapeutically relevant. In multiple myeloma cells, the MR antagonist spironolactone was found to enhance cell death induced by the synthetic glucocorticoid dexamethasone (B1670325). researchgate.net Mechanistically, this was linked to the ability of spironolactone to reduce the formation of GR-MR heterodimers induced by dexamethasone, without affecting GR-GR homodimerization. researchgate.net

This finding illustrates a principle where blocking the MR can augment a GR-mediated apoptotic signal. While this specific research was conducted in malignant lymphocytes, it highlights a potential mechanism of crosstalk that could be relevant in other tissues where both receptors are expressed, including the nervous system. researchgate.netnih.gov

Beyond crosstalk, the mineralocorticoid receptor itself plays a fundamental role in the health and survival of neurons. nih.gov Research has established that glucocorticoids, acting specifically through the mineralocorticoid receptor, are essential for the survival of granule neurons in the dentate gyrus of the hippocampus. nih.gov The MR appears to have neuroprotective and trophic functions. nih.gov

Preclinical Research Methodologies and Applications Utilizing Oxprenoate Potassium

In Vitro Experimental Models

In vitro models provide a controlled environment to dissect the molecular interactions and cellular consequences of mineralocorticoid receptor modulation. These systems are essential for characterizing the specificity and mechanism of action of compounds like Oxprenoate (B1226929) potassium.

Cell culture systems are fundamental in pharmacology for studying the direct interaction between a compound and its intended target, free from the systemic complexities of a whole organism. Oxprenoate potassium (RU28318) is utilized in such systems to investigate its activity as a mineralocorticoid receptor modulator. nih.govnih.gov These experimental setups typically involve cell lines that endogenously or exogenously express mineralocorticoid receptors.

Researchers use these models to confirm the antagonistic properties of Oxprenoate potassium by observing its ability to block the downstream effects initiated by MR agonists, such as aldosterone (B195564). The primary goal is to assess how the compound influences receptor-mediated events, including the translocation of the receptor to the nucleus and the subsequent modulation of target gene expression. nih.gov The selectivity of Oxprenoate potassium for the mineralocorticoid receptor over other steroid receptors, like the glucocorticoid receptor (GR), is a key characteristic that can be quantified in these controlled cellular assays. uminho.pt By comparing its effects to other compounds, these systems help to establish its specific pharmacological profile. uminho.pt

Primary dissociated neuronal cultures offer a more complex and physiologically relevant model than cell lines for studying neuro-specific processes. Oxprenoate potassium has been specifically applied in primary postnatal hippocampal cultures to explore the roles of corticosteroid receptors in neuronal health and survival. nih.govcapes.gov.br

A key area of investigation has been its use in untangling the distinct functions of the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR) in neuronal apoptosis. uminho.ptnih.gov In one study using a primary hippocampal culture system, researchers demonstrated that activation of GRs with the agonist dexamethasone (B1670325) could directly induce neuronal death via apoptosis. nih.gov This apoptotic effect was counteracted by the activation of MRs, highlighting a survival-promoting role for this receptor. nih.gov The addition of Oxprenoate potassium (RU28318) to these cultures blocked the pro-survival signals mediated by the MR. uminho.ptnih.gov This blockade, in turn, accentuated the apoptosis induced by the GR agonist, demonstrating that the full apoptotic potential of GR activation is revealed only when the protective influence of the MR is removed. uminho.ptnih.gov These findings underscore the utility of Oxprenoate potassium as a selective tool to isolate and study MR-specific pathways in neurons. uminho.pt

Interactive Data Table: In Vitro Research with Oxprenoate Potassium

Table 1: Summary of Key In Vitro Findings

| Experimental Model | Research Focus | Key Finding with Oxprenoate Potassium (RU28318) | Citation |

|---|---|---|---|

| Primary Postnatal Hippocampal Neurons | Investigate the roles of Mineralocorticoid (MR) and Glucocorticoid (GR) receptors in neuronal survival. | Blockade of MR with Oxprenoate potassium accentuated GR-mediated apoptosis, revealing the pro-survival function of MR. | uminho.ptnih.gov |

In Vivo Preclinical Research Models

In vivo models are indispensable for understanding how a compound's modulation of a receptor translates to systemic physiological effects. Oxprenoate potassium is used in various animal models to probe the role of the mineralocorticoid receptor in integrated biological systems.

Oxprenoate potassium (RU28318) is employed in animal models to confirm its selective antagonism of the mineralocorticoid receptor and to explore the receptor's function in various physiological systems. In studies using adrenalectomized rats, administration of RU28318 was shown to selectively occupy MRs in the hippocampus and functionally block the effects of aldosterone on saline intake, providing strong evidence of its in vivo efficacy and selectivity. nih.gov

Furthermore, its role in the pathophysiology of hypertension has been investigated. In DOCA-salt hypertensive rats, a model for mineralocorticoid-induced hypertension, the central administration of RU28318 was found to reduce systolic blood pressure. nih.gov This demonstrates that MR activation within the brain contributes to the development of this form of hypertension. nih.gov Comparative studies have also been performed to benchmark its effects against other MRAs like spironolactone (B1682167), with a key functional endpoint being the measurement of the urinary Na+/K+ ratio to quantify its antimineralocorticoid activity. eshonline.org

To study the specific roles of mineralocorticoid receptors within the central nervous system (CNS), researchers must often bypass the blood-brain barrier. nih.gov Intracerebroventricular (ICV) administration is an advanced technique that involves injecting a compound directly into the cerebral ventricles, allowing it to act on brain targets without systemic interference. nih.gov

Oxprenoate potassium (RU28318) has been effectively used with this technique. nih.gov For instance, a single intracerebroventricular injection of RU28318 was administered to DOCA-salt hypertensive rats to specifically assess the contribution of central MR sites to blood pressure regulation. nih.gov The resulting decrease in blood pressure following this central blockade highlighted the importance of brain MRs in the pathogenesis of mineralocorticoid hypertension. nih.gov The suitability of Oxprenoate potassium for such applications makes it a valuable tool for neuroscience research aimed at differentiating the central versus peripheral effects of mineralocorticoid receptor modulation.

Interactive Data Table: In Vivo Research with Oxprenoate Potassium

Table 2: Summary of Key In Vivo Findings

| Animal Model | Administration Technique | Research Focus | Key Finding with Oxprenoate Potassium (RU28318) | Citation |

|---|---|---|---|---|

| Adrenalectomized Rats | Systemic Injection | Confirm in vivo selectivity and functional antagonism of MR. | Selectively occupied hippocampal MR and blocked aldosterone's effect on saline intake. | nih.gov |

Advanced Academic Research Perspectives and Future Directions

Contemporary Paradigms in Mineralocorticoid Receptor Antagonist Research

The landscape of mineralocorticoid receptor (MR) antagonist research has undergone a significant transformation, moving from first-generation steroidal agents to novel non-steroidal antagonists. wikipedia.orgwikipedia.org Historically, drugs like spironolactone (B1682167) have been pivotal in managing conditions such as heart failure and hypertension. wikipedia.orgwikipedia.org However, their use has been tempered by a range of side effects, largely attributable to their steroidal structure and lack of receptor selectivity, leading to interactions with androgen and progesterone (B1679170) receptors. nih.gov

This has spurred the development of second-generation steroidal antagonists, such as eplerenone (B1671536), which offers improved selectivity for the MR. nih.gov Despite this advancement, the quest for agents with a better safety profile, particularly concerning the risk of hyperkalemia (elevated potassium levels), has continued to drive research. nih.gov

The current paradigm is increasingly dominated by the development and clinical investigation of non-steroidal MR antagonists. wikipedia.orgnih.gov These newer agents, such as finerenone, possess distinct physicochemical and pharmacokinetic properties. nih.govnih.gov They are characterized by a bulky, non-steroidal structure that allows for a different mode of binding to the mineralocorticoid receptor. nih.gov This has been shown to translate into a more favorable benefit-risk ratio, with potent anti-inflammatory and anti-fibrotic effects in cardiorenal disease models, alongside a reduced propensity for causing hyperkalemia compared to their steroidal predecessors. nih.gov The discovery of these non-steroidal MRAs was largely facilitated by high-throughput screening of extensive compound libraries, a departure from the in vivo-driven discovery of early steroidal antagonists. wikipedia.org This shift represents a major evolution in drug discovery strategies within the field. wikipedia.org

The focus of contemporary research extends beyond simple aldosterone (B195564) blockade to understanding the tissue-specific actions of MR antagonists. nih.gov There is a growing appreciation for the role of MR activation in various cell types and tissues, including the heart, blood vessels, and immune cells, in driving pathological processes like inflammation and fibrosis. nih.govmdpi.com Consequently, the development of MRAs with differential tissue distribution and gene expression profiles is a key area of investigation, aiming for more targeted therapeutic effects. nih.gov

Table 1: Generations of Mineralocorticoid Receptor Antagonists

| Generation | Example Compound(s) | Key Characteristics |

|---|---|---|

| First | Spironolactone | Steroidal structure, non-selective, associated with hormonal side effects. nih.gov |

| Second | Eplerenone | Steroidal structure, more selective for the MR than spironolactone. nih.gov |

| Third (Non-steroidal) | Finerenone, Esaxerenone | Non-steroidal structure, high potency and selectivity, different binding mode to MR, potentially lower risk of hyperkalemia. nih.govnih.govwikipedia.org |

Theoretical Contributions of Oxprenoate (B1226929) Potassium Studies to Receptor Biology and Neurobiology

Oxprenoate potassium, also known as potassium canrenoate (B1263433), is a steroidal mineralocorticoid receptor antagonist belonging to the spirolactone group. wikipedia.orgncats.io It is the potassium salt of canrenoic acid and is structurally related to spironolactone and prorenone (B1212017). wikipedia.orgwikipedia.org Studies on Oxprenoate potassium and its active metabolites have contributed to our understanding of mineralocorticoid receptor biology, particularly in the context of structure-activity relationships and receptor binding.

Oxprenoate potassium itself is considered a prodrug, which is metabolized in the body to the active form, canrenone (B1668266). wikipedia.org Research on the related compound, prorenone (SC-23133), which is the lactonic form of prorenoic acid, has provided valuable insights into the molecular interactions with the mineralocorticoid receptor. nih.govwikipedia.org Studies have shown that prorenone is a potent competitor for [3H]aldosterone binding to mineralocorticoid receptors in rat kidney preparations, indicating a high affinity for these sites. nih.gov Conversely, it demonstrates poor competition for glucocorticoid-binding sites, highlighting its specificity. nih.gov

Interestingly, in the same in vitro system, Oxprenoate potassium (referred to as K-prorenoate in the study) exhibited a very low affinity for both mineralocorticoid and glucocorticoid receptors. nih.gov This suggests that its activity in vivo is likely dependent on its conversion to an active metabolite. Animal studies have indicated that prorenoate (B1215283) potassium is significantly more potent as an antimineralocorticoid than spironolactone, and it is thought to act as a prodrug to prorenone. wikipedia.org The investigation of these compounds has helped to elucidate the structural requirements for potent and selective MR antagonism within the steroidal scaffold. Specifically, the modifications at the C6, C7, and C17 positions of the steroid nucleus have been shown to be critical for determining the affinity and selectivity for the mineralocorticoid receptor over other steroid hormone receptors.

While direct studies on the neurobiological effects of Oxprenoate potassium are limited, research into the broader class of mineralocorticoid receptor antagonists has revealed their significance in neurobiology. The mineralocorticoid receptor is expressed in various regions of the brain and is involved in the regulation of stress, mood, and cognitive function. Antagonism of these receptors has been explored as a potential therapeutic strategy for conditions such as depression. neurosciencenews.com Although specific data on Oxprenoate potassium's direct impact on neuronal function is not extensively available, its role as a mineralocorticoid receptor antagonist places it within a class of compounds with known neurobiological implications. The study of how steroidal antagonists like those derived from Oxprenoate potassium interact with central MRs contributes to the theoretical framework for developing novel neuroactive steroids. Furthermore, the investigation of potassium channels in the brain has emerged as a target for neuropsychiatric disorders, and while Oxprenoate potassium's primary action is on the MR, understanding the interplay between steroid hormone receptors and ion channels is an area of growing interest in neuropharmacology. nih.govfrontiersin.orgfrontiersin.org

Table 2: Receptor Binding Profile of Prorenone

| Receptor | Binding Affinity | Implication |

|---|---|---|

| Mineralocorticoid Receptor | High affinity competitor for [3H]aldosterone binding. nih.gov | Indicates potent antagonism at the intended target. |

| Glucocorticoid Receptor | Poor competitor for [3H]dexamethasone binding. nih.gov | Suggests selectivity for the MR over the GR. |

| Androgen Receptor | Poor ability to displace [3H]dihydrotestosterone. nih.gov | Implies lower potential for antiandrogenic side effects compared to spironolactone. |

Prospects for Novel Steroidal Antimineralocorticoid Development in Academic Drug Discovery

Despite the current focus on non-steroidal mineralocorticoid receptor antagonists, the development of novel steroidal MRAs remains a viable and potentially fruitful area of academic drug discovery. The extensive history of research into steroidal compounds provides a rich foundation of structure-activity relationship (SAR) data that can be leveraged to design new molecules with improved properties. nih.gov Compounds like Oxprenoate potassium and its related structures serve as important chemical probes and starting points for further medicinal chemistry efforts.

Academic drug discovery can build upon the knowledge gained from older steroidal MRAs to address their limitations. For instance, the antiandrogenic and progestogenic side effects of spironolactone are well-documented and are attributed to its interaction with other steroid hormone receptors. nih.gov The development of prorenone, a derivative of spironolactone, demonstrated that modifications to the steroid core could enhance selectivity for the mineralocorticoid receptor. nih.gov Future academic research could explore further chemical modifications of the spirolactone scaffold to fine-tune receptor selectivity and pharmacokinetic profiles. The goal would be to create novel steroidal agents that retain the potent MR antagonistic activity while minimizing off-target effects.

One promising direction is the synthesis of steroidal MRAs with unique tissue distribution profiles. The ability to target the effects of an MRA to specific organs, such as the heart or kidneys, while sparing others, could lead to a significant improvement in the therapeutic window. nih.gov Academic labs are well-positioned to explore novel synthetic routes and to investigate the biological effects of these new compounds in sophisticated preclinical models of cardiovascular and renal disease.

Furthermore, the study of the metabolites of existing steroidal MRAs, such as canrenone from spironolactone and Oxprenoate potassium, can provide valuable insights into the design of new drugs. wikipedia.org Understanding the metabolic pathways and the activity of the resulting metabolites can inform the development of prodrugs with optimized delivery and activity profiles. The exploration of different salt forms, as seen with Oxprenoate potassium, can also be a strategy to modify the physicochemical properties and bioavailability of a drug candidate.

Q & A

Q. How to validate computational predictions (e.g., molecular docking) of Oxprenoate Potassium’s binding affinity?

- Answer : Cross-check in silico results (AutoDock, Schrödinger) with experimental techniques like surface plasmon resonance (SPR) for kinetic analysis or isothermal titration calorimetry (ITC) for thermodynamic validation. Report RMSD values for docking poses and correlate with mutational studies on target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.